molecular formula C18H23N3 B2634127 1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole CAS No. 2379996-61-7

1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

Cat. No.: B2634127
CAS No.: 2379996-61-7
M. Wt: 281.403
InChI Key: GMOHGCWEYVOABE-UHFFFAOYSA-N
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Description

1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to expedite the reaction process . This method is advantageous due to its rapidity and high yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole stands out due to its cyclopropyl and cyclobutylmethyl groups, which impart unique steric and electronic properties. These features can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-2-7-17-16(6-1)19-18(14-8-9-14)21(17)15-11-20(12-15)10-13-4-3-5-13/h1-2,6-7,13-15H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOHGCWEYVOABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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